3-Bromo-4-fluoro-2-nitrobenzaldehyde IUPAC name and structure
3-Bromo-4-fluoro-2-nitrobenzaldehyde IUPAC name and structure
3-Bromo-4-fluoro-2-nitrobenzaldehyde (CAS: 1807192-88-6): Structural Elucidation, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In the realm of modern medicinal chemistry, tetrasubstituted benzenes serve as highly privileged scaffolds for drug discovery. 3-Bromo-4-fluoro-2-nitrobenzaldehyde is a uniquely functionalized building block that offers four distinct, orthogonal sites for chemical modification. This technical whitepaper provides an in-depth analysis of its structural properties, the mechanistic rationale behind its reactivity, and a rigorously designed, self-validating synthetic pathway for its preparation.
Nomenclature and Physicochemical Properties
The unambiguous identification of this scaffold is critical for predicting its reactivity and ensuring reproducibility in synthetic applications. The International Union of Pure and Applied Chemistry (IUPAC) name is 3-bromo-4-fluoro-2-nitrobenzaldehyde . The spatial arrangement of the halogens, the strongly electron-withdrawing nitro group, and the formyl group creates a highly polarized aromatic system.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 3-bromo-4-fluoro-2-nitrobenzaldehyde |
| CAS Registry Number | 1807192-88-6[1] |
| Molecular Formula | C₇H₃BrFNO₃ |
| Molecular Weight | 248.01 g/mol [2] |
| Exact Mass | 246.928 g/mol |
| Topological Polar Surface Area (TPSA) | 62.9 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 4 |
Chemical Reactivity & Strategic Utility
The strategic value of 3-bromo-4-fluoro-2-nitrobenzaldehyde lies in its orthogonal reactivity. Each substituent can be selectively addressed under specific reaction conditions without interfering with the others.
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C1 (Formyl Group): Prime site for condensation reactions (e.g., Knoevenagel condensations) or reductive aminations.
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C2 (Nitro Group): Can be selectively reduced to an aniline derivative (using Fe/HCl or catalytic hydrogenation), setting the stage for intramolecular cyclizations to form indoles, quinolines, or quinazolines.
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C3 (Bromine Atom): An excellent handle for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, or Sonogashira couplings).
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C4 (Fluorine Atom): Highly activated for Nucleophilic Aromatic Substitution (SₙAr).
Mechanistic Causality in SₙAr: In SₙAr reactions, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[3]. Because fluorine is the most electronegative element, it exerts a powerful negative inductive effect that stabilizes the developing negative charge in this intermediate[4]. Consequently, despite the high bond dissociation energy of the C–F bond, fluorine acts as an exceptional leaving group in these systems, reacting significantly faster than analogous bromides or chlorides[5].
Orthogonal reactivity map of 3-bromo-4-fluoro-2-nitrobenzaldehyde.
Synthetic Methodologies: Causality and Design
The synthesis of highly substituted benzenes requires careful orchestration of directing groups. A robust, scalable route to 3-bromo-4-fluoro-2-nitrobenzaldehyde begins with the commercially available 3-bromo-4-fluorotoluene .
Direct oxidation of a methyl group to an aldehyde (e.g., using KMnO₄) often results in over-oxidation to the corresponding benzoic acid. To prevent this, a step-wise approach is utilized: regioselective nitration, followed by a Wohl-Ziegler radical dibromination[6], and subsequent mild hydrolysis.
Step-by-step synthetic workflow from 3-bromo-4-fluorotoluene to the target aldehyde.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in physical and analytical checkpoints to ensure a self-validating workflow.
Protocol 1: Regioselective Nitration of 3-Bromo-4-fluorotoluene
Causality of Experimental Choices: The methyl group is an ortho/para director, while the fluorine atom strongly activates its ortho positions via resonance (+M effect). Nitration inherently yields an isomeric mixture. Performing the reaction at 0 °C suppresses oxidative side reactions and favors kinetic control, allowing the 2-nitro isomer to be isolated via chromatography.
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Reaction Setup: Charge a round-bottom flask with concentrated H₂SO₄ (5.0 volumes) and cool to 0 °C. Slowly add 3-bromo-4-fluorotoluene (1.0 eq).
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Reagent Addition: Prepare a nitrating mixture of 68% HNO₃ (1.1 eq) and concentrated H₂SO₄ (1.0 volume). Add this mixture dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
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Workup: Stir for 2 hours at 0 °C. Pour the mixture over crushed ice. Extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until pH 7 is reached.
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Self-Validation Checkpoint: TLC (Hexanes/EtOAc 9:1) will show multiple spots. The desired 3-bromo-4-fluoro-2-nitrotoluene is isolated via silica gel flash chromatography. Structural confirmation must be validated via ¹H-NMR (absence of symmetry, presence of distinct aromatic protons).
Protocol 2: Wohl-Ziegler Radical Dibromination
Causality of Experimental Choices: N-Bromosuccinimide (NBS) maintains a low, steady-state concentration of molecular bromine, ensuring that radical substitution at the benzylic position outcompetes electrophilic addition to the aromatic ring[7].
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Reaction Setup: Dissolve 3-bromo-4-fluoro-2-nitrotoluene (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, an environmentally benign alternative to CCl₄)[6].
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Initiation: Add NBS (2.2 eq) and azobisisobutyronitrile (AIBN, 0.1 eq).
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Propagation: Reflux the mixture under an inert argon atmosphere with visible light irradiation for 12 hours.
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Self-Validation Checkpoint: The reaction is self-indicating. Succinimide, the byproduct of NBS, is insoluble in non-polar solvents and will float to the surface[6]. LC-MS must show the complete disappearance of the starting material and the dominant presence of the gem-dibromide mass [M+H]⁺. Filter the succinimide and concentrate the filtrate.
Protocol 3: Mild Hydrolysis to the Aldehyde
Causality of Experimental Choices: Harsh basic hydrolysis (e.g., using NaOH) would trigger premature SₙAr displacement of the highly activated C4 fluorine. Silver nitrate (AgNO₃) is used to facilitate rapid hydrolysis under neutral/mild conditions by precipitating insoluble silver bromide, driving the equilibrium forward.
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Reaction Setup: Dissolve the crude 1-(dibromomethyl)-3-bromo-4-fluoro-2-nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol/Water.
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Hydrolysis: Add AgNO₃ (2.5 eq) in one portion. Protect the flask from light and heat to 80 °C for 4 hours.
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Workup: Filter the precipitated AgBr salts through a pad of Celite. Concentrate the filtrate to remove ethanol, extract the aqueous residue with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude aldehyde.
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Self-Validation Checkpoint: IR spectroscopy will show a sharp, strong carbonyl stretch (C=O) near 1700 cm⁻¹. ¹H-NMR will reveal a distinct aldehyde proton singlet around 10.0–10.5 ppm.
References
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Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." URL:[Link]
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Wikipedia, The Free Encyclopedia. "Nucleophilic aromatic substitution." URL:[Link]
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Stack Exchange (Chemistry). "Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?" URL:[Link]
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Organic Chemistry Portal. "Wohl-Ziegler Reaction." URL:[Link]
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OrgoSolver. "Allylic Bromination (NBS, hv) | Radical Mechanism + Traps." URL:[Link]
Sources
- 1. 1807192-88-6|3-Bromo-4-fluoro-2-nitrobenzaldehyde| Ambeed [ambeed.com]
- 2. molcore.com [molcore.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. orgosolver.com [orgosolver.com]
